ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, which is a well-known procedure for constructing indole rings. This method can be combined with N-alkylation to introduce the piperidine and carbamoyl groups .
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle multiple reaction steps in a single setup. The use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound has antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: These compounds have shown antiviral activity against various viruses.
Uniqueness
Ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C20H26BrN3O4 |
---|---|
Molecular Weight |
452.3 g/mol |
IUPAC Name |
ethyl 6-bromo-2-[(4-carbamoylpiperidin-1-yl)methyl]-5-methoxy-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C20H26BrN3O4/c1-4-28-20(26)18-13-9-17(27-3)14(21)10-15(13)23(2)16(18)11-24-7-5-12(6-8-24)19(22)25/h9-10,12H,4-8,11H2,1-3H3,(H2,22,25) |
InChI Key |
VVAVXOVAYNFDDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C)CN3CCC(CC3)C(=O)N |
Origin of Product |
United States |
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